Cas no 1213594-14-9 ((3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE)
![(3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE structure](https://ja.kuujia.com/scimg/cas/1213594-14-9x500.png)
(3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE 化学的及び物理的性質
名前と識別子
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- (3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE
- Benzenepropanenitrile, β-amino-3-chloro-5-(trifluoromethyl)-, (βS)-
- N15133
- 1213594-14-9
-
- インチ: 1S/C10H8ClF3N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2/t9-/m0/s1
- InChIKey: NMEFHLVQAJYPQU-VIFPVBQESA-N
- ほほえんだ: C(#N)C[C@H](N)C1=CC(Cl)=CC(C(F)(F)F)=C1
計算された属性
- せいみつぶんしりょう: 248.0328104g/mol
- どういたいしつりょう: 248.0328104g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 49.8Ų
じっけんとくせい
- 密度みつど: 1.365±0.06 g/cm3(Predicted)
- ふってん: 313.9±37.0 °C(Predicted)
- 酸性度係数(pKa): 6.18±0.10(Predicted)
(3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1761583-1g |
(s)-3-Amino-3-(3-chloro-5-(trifluoromethyl)phenyl)propanenitrile |
1213594-14-9 | 98% | 1g |
¥3981.00 | 2024-08-09 |
(3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
(3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILEに関する追加情報
Research Brief on (3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE (CAS: 1213594-14-9)
In recent years, (3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE (CAS: 1213594-14-9) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This chiral nitrile derivative, characterized by its trifluoromethyl and chloro-substituted phenyl group, has shown promising potential in the development of novel therapeutic agents. The compound's unique structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the context of central nervous system (CNS) disorders and metabolic diseases.
Recent studies have focused on elucidating the pharmacological properties and synthetic applications of (3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. The study demonstrated that the compound's stereochemistry significantly influences its binding affinity to GABA-A receptors, suggesting its potential in the development of anxiolytic and anticonvulsant drugs.
From a synthetic chemistry perspective, advancements in asymmetric catalysis have enabled more efficient production of this chiral building block. A recent patent (WO2023056123) describes an improved enzymatic resolution method for obtaining the (3S)-enantiomer with high enantiomeric excess (>99%). This methodological breakthrough addresses previous challenges in large-scale production, making the compound more accessible for pharmaceutical applications.
In metabolic disease research, (3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE has shown activity as a partial agonist of peroxisome proliferator-activated receptors (PPARs). A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its ability to selectively modulate PPARγ with reduced side effects compared to full agonists, positioning it as a potential lead compound for next-generation antidiabetic drugs.
The compound's safety profile has also been investigated in recent preclinical studies. Toxicology assessments conducted in 2023 revealed favorable pharmacokinetic properties, including good oral bioavailability (78-85% in rodent models) and moderate plasma protein binding (65-70%). These characteristics, combined with its demonstrated blood-brain barrier permeability, make it particularly attractive for CNS-targeted drug development.
Looking forward, several pharmaceutical companies have included derivatives of (3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE in their preclinical pipelines. Current research directions include structural optimization to enhance target selectivity and the development of prodrug formulations to improve metabolic stability. The compound's versatility as a chiral synthon continues to drive innovation across multiple therapeutic areas in the pharmaceutical industry.
1213594-14-9 ((3S)-3-AMINO-3-[5-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]PROPANENITRILE) 関連製品
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